molecular formula C19H18N4O3S B2839789 6-oxo-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 946336-82-9

6-oxo-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2839789
CAS No.: 946336-82-9
M. Wt: 382.44
InChI Key: CFWDFSCWKLXCCL-UHFFFAOYSA-N
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Description

6-oxo-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a dihydropyridine ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with an appropriate amine.

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed via a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Final Coupling and Oxidation: The final step involves coupling the thiazole and dihydropyridine intermediates, followed by oxidation to form the desired 6-oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, to form pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, potentially altering the biological activity of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Various functionalized thiazole and dihydropyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 6-oxo-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-oxo-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and dihydropyridine rings may facilitate binding to these targets, while the carboxamide group could participate in hydrogen bonding or other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    6-oxo-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide: This compound is unique due to its specific combination of functional groups and rings.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Dihydropyridine Derivatives: Compounds with similar dihydropyridine rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazole ring, a dihydropyridine ring, and a carboxamide group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

6-oxo-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12(13-5-3-2-4-6-13)21-17(25)9-15-11-27-19(22-15)23-18(26)14-7-8-16(24)20-10-14/h2-8,10-12H,9H2,1H3,(H,20,24)(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWDFSCWKLXCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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